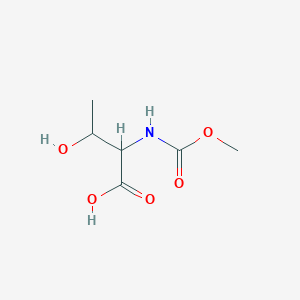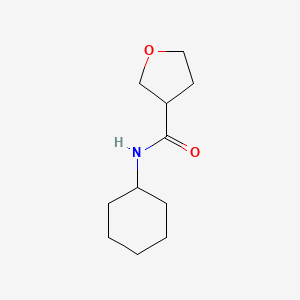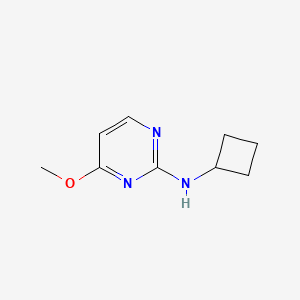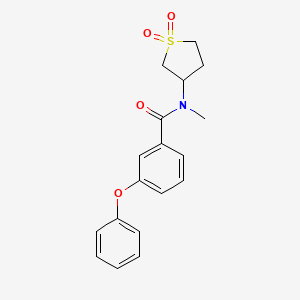
N-(Methoxycarbonyl)-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methoxycarbonyl)-L-threonine is a derivative of the amino acid L-threonine, where the amino group is protected by a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methoxycarbonyl)-L-threonine typically involves the protection of the amino group of L-threonine. One common method is the reaction of L-threonine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Methoxycarbonyl)-L-threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form a keto group.
Reduction: The methoxycarbonyl group can be reduced to an amino group under specific conditions.
Substitution: The methoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxycarbonyl group.
Major Products Formed
Oxidation: Formation of keto derivatives.
Reduction: Formation of L-threonine or its derivatives.
Substitution: Formation of various substituted threonine derivatives.
Scientific Research Applications
N-(Methoxycarbonyl)-L-threonine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(Methoxycarbonyl)-L-threonine involves its role as a protected amino acid derivative. The methoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under specific conditions to release the free amino group, enabling further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- N-(Methoxycarbonyl)-L-isoleucine
- N-(Methoxycarbonyl)-L-valine
- N-(Methoxycarbonyl)-L-serine
Uniqueness
N-(Methoxycarbonyl)-L-threonine is unique due to the presence of both a hydroxyl group and a methoxycarbonyl-protected amino group. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic chemistry and biochemistry.
Properties
Molecular Formula |
C6H11NO5 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-hydroxy-2-(methoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C6H11NO5/c1-3(8)4(5(9)10)7-6(11)12-2/h3-4,8H,1-2H3,(H,7,11)(H,9,10) |
InChI Key |
QEIFWXUIJHFGPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12228422.png)
![N-[1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12228432.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12228437.png)

![3-Methyl-6-({1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12228445.png)
![5-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12228449.png)
amine](/img/structure/B12228455.png)


![2-(Cyclobutoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B12228476.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]cyclohexanesulfonamide](/img/structure/B12228485.png)
![2-[3-(Fluoromethyl)piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B12228490.png)

